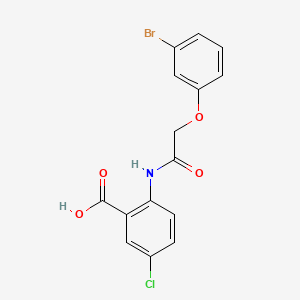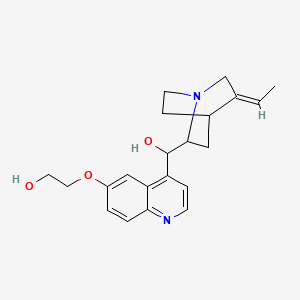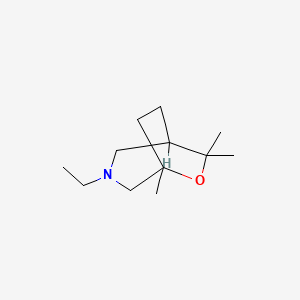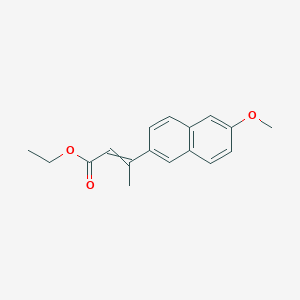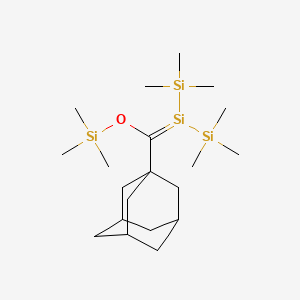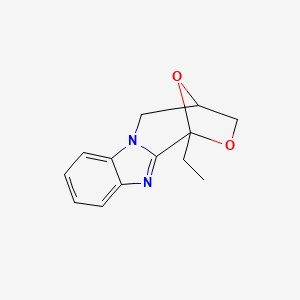![molecular formula C17H15NO B14455903 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile CAS No. 74261-28-2](/img/structure/B14455903.png)
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is an organic compound with the molecular formula C17H15NO It is a derivative of benzonitrile, featuring a cyclopropyl group substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-[2-(4-Formylphenyl)cyclopropyl]benzonitrile or 4-[2-(4-Carboxyphenyl)cyclopropyl]benzonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)cyclopropyl]benzylamine.
Substitution: 4-[2-(4-Nitrophenyl)cyclopropyl]benzonitrile or 4-[2-(4-Bromophenyl)cyclopropyl]benzonitrile.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, the methoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyanophenylcyclopropane: Lacks the methoxy group, affecting its electronic properties.
4-Methoxyphenylacetonitrile: Lacks the cyclopropyl group, resulting in different reactivity.
Uniqueness
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of molecules with specific biological activities.
Properties
CAS No. |
74261-28-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-19-15-8-6-14(7-9-15)17-10-16(17)13-4-2-12(11-18)3-5-13/h2-9,16-17H,10H2,1H3 |
InChI Key |
NQWWSLSIMKKVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
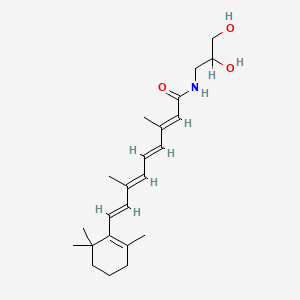
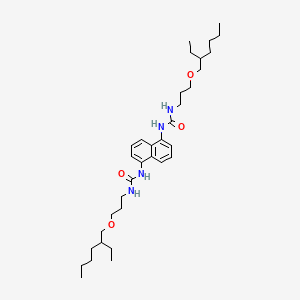
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
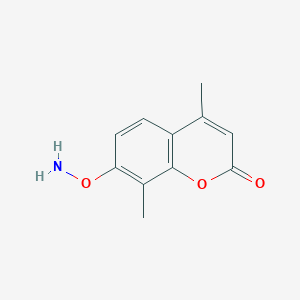
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
